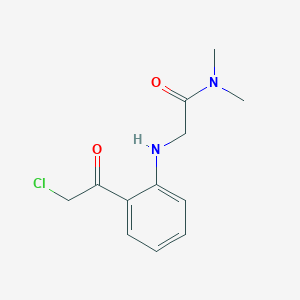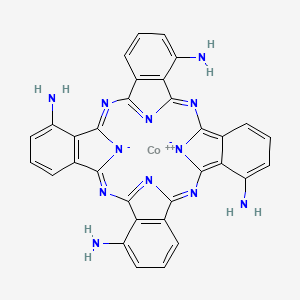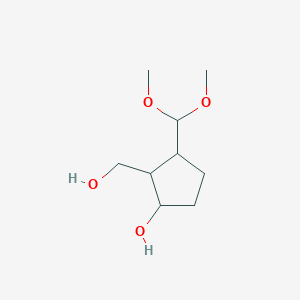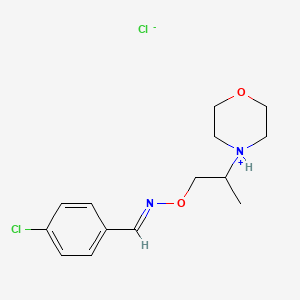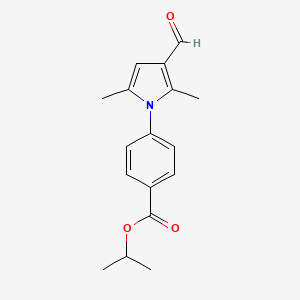![molecular formula C7H7N3OS B13788583 Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is a chemical compound with a unique structure that includes a thiazole ring and a cyanomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring Without Solvent: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions.
Substitution Reactions: The compound can undergo substitution reactions with common bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts. Reaction conditions vary but often involve heating and solvent-free environments.
Major Products
The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. For example, the cyclodesulfurization of certain intermediates can yield five-membered rings with multiple heteroatoms .
Applications De Recherche Scientifique
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a chemotherapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(cyanomethyl)acetamide: A related compound with similar synthetic routes and applications.
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: Another compound with a cyanomethyl group and heterocyclic structure.
Uniqueness
Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is unique due to its specific thiazole ring structure and the presence of a cyanomethyl group
Propriétés
Formule moléculaire |
C7H7N3OS |
|---|---|
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
N-[4-(cyanomethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H7N3OS/c1-5(11)9-7-10-6(2-3-8)4-12-7/h4H,2H2,1H3,(H,9,10,11) |
Clé InChI |
YTSASKYLPVTEHU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=CS1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


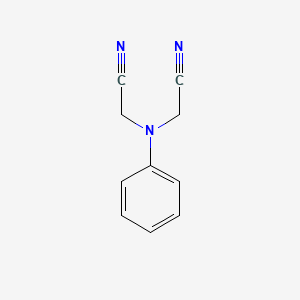

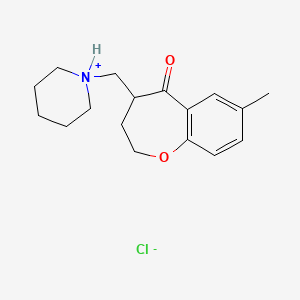
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)

![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
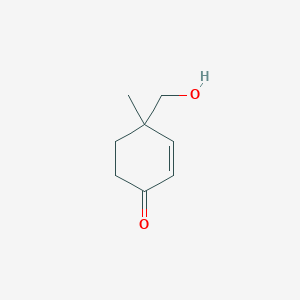
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

